molecular formula C17H26N2O2 B4670795 2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide

2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide

Cat. No. B4670795
M. Wt: 290.4 g/mol
InChI Key: HZYRVPDUDGQIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a member of the family of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a wide range of effects on the body.

Mechanism of Action

2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, 2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide increases the levels of endocannabinoids in the body, which can have a wide range of effects on the body, including its ability to reduce pain, improve mood, and regulate appetite.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide has been shown to have a wide range of biochemical and physiological effects on the body. These effects include its ability to reduce pain, improve mood, and regulate appetite. 2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide has also been shown to have potential applications in the treatment of a variety of neurological disorders, including anxiety, depression, and chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide in lab experiments is its ability to selectively inhibit FAAH, without affecting other enzymes or receptors in the body. This allows researchers to study the effects of endocannabinoids in a more controlled and precise manner. However, one of the limitations of using 2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide in lab experiments is its potential to interact with other compounds in the body, which can complicate the interpretation of results.

Future Directions

There are a number of potential future directions for the study of 2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide and its applications in scientific research. One potential direction is the development of more selective FAAH inhibitors, which could have even greater specificity and efficacy than 2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide. Another potential direction is the study of the effects of 2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide on other physiological systems, such as the immune system and the cardiovascular system. Finally, the potential applications of 2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide in the treatment of neurological disorders, such as anxiety and depression, continue to be an area of active research.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. 2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide has been shown to have a wide range of effects on the body, including its ability to modulate the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, appetite, and mood regulation.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(3-pyrrolidin-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14-6-7-16(12-15(14)2)21-13-17(20)18-8-5-11-19-9-3-4-10-19/h6-7,12H,3-5,8-11,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYRVPDUDGQIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCCCN2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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